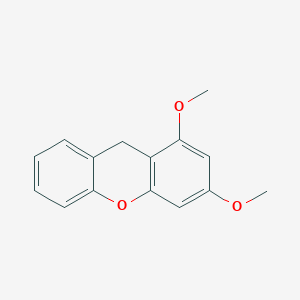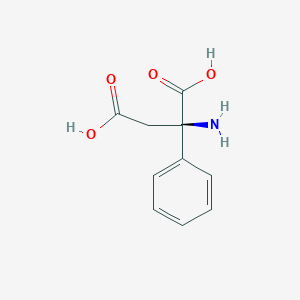
2-Phenyl-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-L-aspartic acid is an amino acid derivative characterized by the presence of a phenyl group attached to the aspartic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-L-aspartic acid typically involves the condensation of L-aspartic acid with benzaldehyde under specific reaction conditions. The process may include the use of catalysts and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through both chemical and enzymatic methods. Chemical synthesis often involves the protection of the amino group in L-aspartic acid, followed by its reaction with benzaldehyde. Enzymatic methods may utilize specific enzymes to catalyze the formation of the compound, offering a more environmentally friendly approach.
化学反応の分析
Types of Reactions: 2-Phenyl-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The phenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce different substituents onto the phenyl ring.
Major Products: The major products formed from these reactions include oxidized phenyl derivatives, reduced amino acids, and various substituted phenyl derivatives.
科学的研究の応用
2-Phenyl-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to protein structure and function, as well as enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific metabolic pathways.
Industry: The compound is utilized in the production of artificial sweeteners and other food additives.
作用機序
The mechanism of action of 2-Phenyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, influencing their structure and function. Additionally, the compound can participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating metabolic pathways.
類似化合物との比較
L-aspartic acid: A non-essential amino acid with a similar backbone but lacking the phenyl group.
L-phenylalanine: An essential amino acid with a phenyl group but differing in its overall structure.
Aspartame: A dipeptide composed of L-aspartic acid and L-phenylalanine, used as an artificial sweetener.
Uniqueness: 2-Phenyl-L-aspartic acid is unique due to the presence of both the aspartic acid backbone and the phenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with proteins and enzymes, making it valuable in various research and industrial applications.
特性
CAS番号 |
60760-07-8 |
|---|---|
分子式 |
C10H11NO4 |
分子量 |
209.20 g/mol |
IUPAC名 |
(2R)-2-amino-2-phenylbutanedioic acid |
InChI |
InChI=1S/C10H11NO4/c11-10(9(14)15,6-8(12)13)7-4-2-1-3-5-7/h1-5H,6,11H2,(H,12,13)(H,14,15)/t10-/m1/s1 |
InChIキー |
ZVULHWSIPQXZGU-SNVBAGLBSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@](CC(=O)O)(C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)C(CC(=O)O)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)
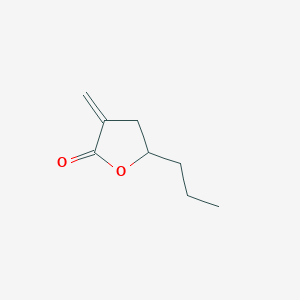
![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
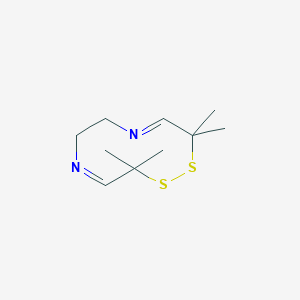


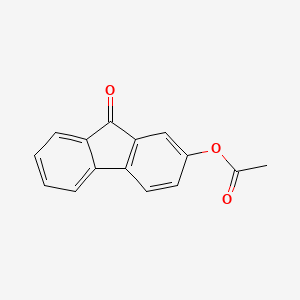


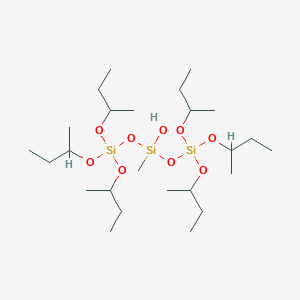
![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)
